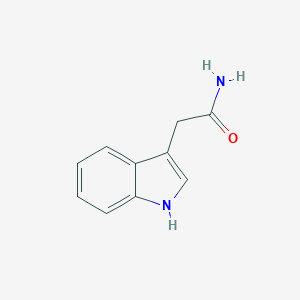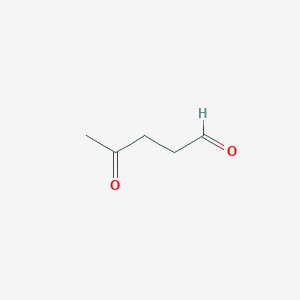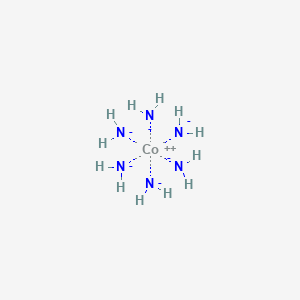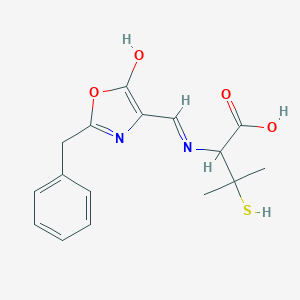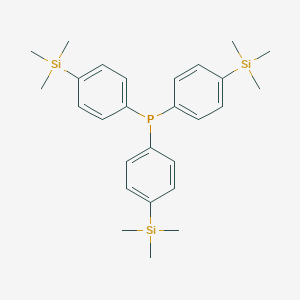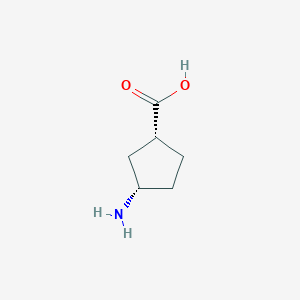
Silane, ethenylethyldimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ethenylethyldimethyl- is a chemical compound that is widely used in scientific research. It is a type of organosilicon compound that has a variety of applications in different fields, including materials science, chemistry, and biology. In
Aplicaciones Científicas De Investigación
Silane, ethenylethyldimethyl-, has a wide range of scientific research applications. It is commonly used in materials science to modify the surface properties of different materials. It is also used in organic synthesis to create new compounds and in catalysis to enhance the efficiency of chemical reactions. In biology and biochemistry, silane, ethenylethyldimethyl-, is used to modify the surface properties of biomolecules and to study the interactions between different biomolecules.
Mecanismo De Acción
Silane, ethenylethyldimethyl-, works by modifying the surface properties of different materials and biomolecules. It has a unique structure that allows it to bind to different surfaces and molecules, creating new chemical interactions and modifying existing ones. The exact mechanism of action of silane, ethenylethyldimethyl-, depends on the specific application and the type of material or biomolecule involved.
Efectos Bioquímicos Y Fisiológicos
Silane, ethenylethyldimethyl-, has been shown to have a variety of biochemical and physiological effects. In some cases, it can enhance the activity of enzymes and other biomolecules, leading to increased efficiency in chemical reactions. It can also modify the surface properties of biomolecules, affecting their interactions with other molecules and cells. However, the exact effects of silane, ethenylethyldimethyl-, on different biomolecules and cells are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, ethenylethyldimethyl-, has several advantages for lab experiments. It is relatively easy to synthesize and is widely available. It can be used to modify the surface properties of different materials and biomolecules, making it a versatile tool for many different applications. However, there are also some limitations to the use of silane, ethenylethyldimethyl-, in lab experiments. It can be toxic in high concentrations, and its effects on different materials and biomolecules can be difficult to predict.
Direcciones Futuras
There are many possible future directions for research on silane, ethenylethyldimethyl-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for silane, ethenylethyldimethyl-, in different fields, such as medicine and environmental science. Additionally, there is a need for more research on the biochemical and physiological effects of silane, ethenylethyldimethyl-, to better understand its potential benefits and limitations.
Métodos De Síntesis
Silane, ethenylethyldimethyl-, is synthesized by reacting ethenyltrimethylsilane with 1,2-dibromoethane in the presence of sodium metal. The reaction produces silane, ethenylethyldimethyl-, as the main product. This synthesis method is widely used in the laboratory and is relatively simple and cost-effective.
Propiedades
IUPAC Name |
ethenyl-ethyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-5-7(3,4)6-2/h5H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYSXMIZXJXVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339837 |
Source


|
| Record name | Silane, ethenylethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, ethenylethyldimethyl- | |
CAS RN |
18163-06-9 |
Source


|
| Record name | Silane, ethenylethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

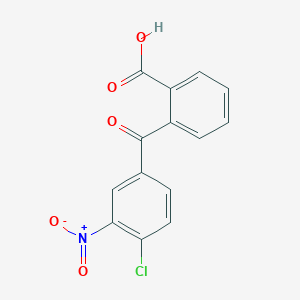
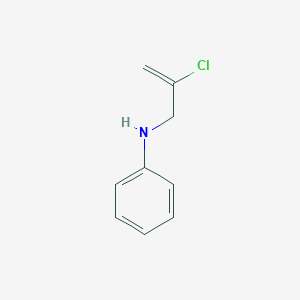

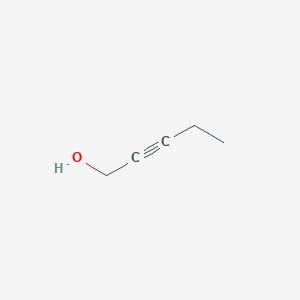
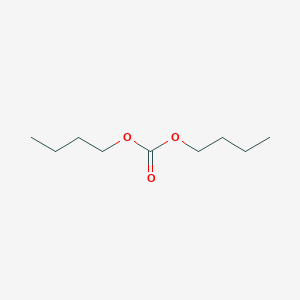
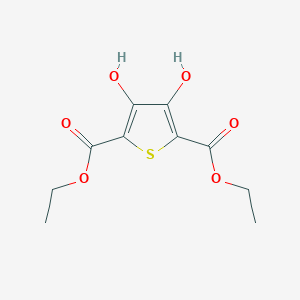
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)
